4,4'-(Furan-2-ylazanediyl)dibenzaldehyde
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Overview
Description
4,4’-(Furan-2-ylazanediyl)dibenzaldehyde is an organic compound featuring a furan ring linked to two benzaldehyde groups through an azanediyl bridge. This compound is known for its versatile reactivity and applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Furan-2-ylazanediyl)dibenzaldehyde typically involves the reaction of furan-2-ylamine with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4,4’-(Furan-2-ylazanediyl)dibenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Furan-2-ylazanediyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4,4’-(Furan-2-ylazanediyl)dibenzoic acid.
Reduction: 4,4’-(Furan-2-ylazanediyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-(Furan-2-ylazanediyl)dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 4,4’-(Furan-2-ylazanediyl)dibenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and aldehyde groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Phenylazanediyl)dibenzaldehyde: Similar structure but with a phenyl group instead of a furan ring.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Features an ethyne linkage instead of an azanediyl bridge.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Contains a diphenylethene core.
Uniqueness
4,4’-(Furan-2-ylazanediyl)dibenzaldehyde is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile component in the design of functional materials.
Properties
CAS No. |
139606-25-0 |
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Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[4-formyl-N-(furan-2-yl)anilino]benzaldehyde |
InChI |
InChI=1S/C18H13NO3/c20-12-14-3-7-16(8-4-14)19(18-2-1-11-22-18)17-9-5-15(13-21)6-10-17/h1-13H |
InChI Key |
QONWDCWBHYUIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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